9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole
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Overview
Description
9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a bromophenyl group attached to the pyridoindole core. Pyridoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a multicomponent reaction catalyzed by ferric hydrogen sulfate has been reported for the synthesis of pyrido[2,3-B]indole derivatives . This method involves the use of substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide in acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate
- N-substituted 6H-indolo[2,3-B]quinoxalines
Uniqueness
9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C17H11BrN2 |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
9-(3-bromophenyl)pyrido[2,3-b]indole |
InChI |
InChI=1S/C17H11BrN2/c18-12-5-3-6-13(11-12)20-16-9-2-1-7-14(16)15-8-4-10-19-17(15)20/h1-11H |
InChI Key |
LIXQMYLCYIFGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)Br)N=CC=C3 |
Origin of Product |
United States |
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